5-Methoxyisoquinoline-7-carboxylic acid
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Overview
Description
5-Methoxyisoquinoline-7-carboxylic acid is a heterocyclic organic compound that belongs to the isoquinoline family. Isoquinolines are known for their aromatic properties and are commonly found in various natural products and synthetic compounds. The presence of a methoxy group at the 5-position and a carboxylic acid group at the 7-position makes this compound unique and potentially useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxyisoquinoline-7-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Skraup synthesis, which is a well-known method for synthesizing isoquinolines, can be adapted to introduce the methoxy and carboxylic acid groups at the desired positions .
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Skraup Synthesis
Reactants: Aniline, glycerol, sulfuric acid, and an oxidizing agent.
Conditions: The reaction is carried out in an acidic medium with heating.
Mechanism: The initial dehydration of glycerol to acrolein, followed by cyclization with aniline, and subsequent oxidation to form the isoquinoline structure.
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Leimgruber–Batcho Indole Synthesis
Reactants: o-Nitrostyrene derivatives and titanium(III) chloride.
Conditions: Ambient temperature with aqueous titanium(III) chloride solution.
Industrial Production Methods
Industrial production of this compound typically involves large-scale adaptation of the synthetic routes mentioned above. The choice of method depends on factors such as yield, cost, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Methoxyisoquinoline-7-carboxylic acid undergoes various chemical reactions, including:
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Oxidation
Reagents: Potassium permanganate, chromium trioxide.
Conditions: Acidic or basic medium.
Products: Oxidized derivatives with modified functional groups.
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Reduction
Reagents: Sodium borohydride, lithium aluminum hydride.
Conditions: Solvent such as ethanol or tetrahydrofuran.
Products: Reduced derivatives with altered oxidation states.
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Substitution
Reagents: Halogens, nucleophiles.
Conditions: Varies depending on the substituent.
Products: Substituted isoquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and physical properties.
Scientific Research Applications
5-Methoxyisoquinoline-7-carboxylic acid has a wide range of scientific research applications:
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Chemistry
- Used as a building block for synthesizing complex organic molecules.
- Employed in the study of aromaticity and heterocyclic chemistry.
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Biology
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
- Used in the synthesis of biologically active compounds.
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Medicine
- Explored for its potential therapeutic applications, such as in the development of new drugs.
- Studied for its interactions with biological targets.
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Industry
- Utilized in the production of dyes, pigments, and other industrial chemicals.
- Applied in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Methoxyisoquinoline-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, and other proteins. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound without the methoxy and carboxylic acid groups.
5-Methoxyisoquinoline: Lacks the carboxylic acid group.
7-Carboxyisoquinoline: Lacks the methoxy group.
Uniqueness
5-Methoxyisoquinoline-7-carboxylic acid is unique due to the presence of both the methoxy and carboxylic acid groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-methoxyisoquinoline-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-10-5-7(11(13)14)4-8-6-12-3-2-9(8)10/h2-6H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCFDRGYZCVHLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C=CN=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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